Human Pharmacokinetics: Dihydroberberine (100 mg) Achieves Comparable Systemic Berberine Exposure to a 500 mg Berberine Dose
In a randomized, double-blind, crossover pilot trial in humans, a single 100 mg oral dose of dihydroberberine (D100) produced a peak plasma concentration (Cmax) of berberine that was approximately 9.4-fold higher than that achieved by a 500 mg oral dose of standard berberine (B500) [1]. The total systemic exposure, measured as area under the curve (AUC) over 120 minutes, for D100 was approximately 6.7-fold greater than for B500 [1]. This demonstrates that DHB provides a vastly superior pharmacokinetic profile, enabling effective berberine plasma levels at a fraction of the dose.
| Evidence Dimension | Systemic exposure of berberine (Peak Plasma Concentration) |
|---|---|
| Target Compound Data | Cmax = 3.76 ± 1.4 ng/mL |
| Comparator Or Baseline | Standard Berberine (500 mg dose): Cmax = 0.4 ± 0.17 ng/mL |
| Quantified Difference | ~9.4-fold higher Cmax for DHB |
| Conditions | Human randomized, double-blind, crossover trial; oral administration of single doses; 5 healthy male participants |
Why This Matters
For procurement, this demonstrates that a 100 mg dose of DHB can achieve plasma levels equivalent to or exceeding a 500 mg dose of BBR, enabling lower-dose formulations and potentially reducing excipient and capsule size requirements.
- [1] Moon JM, Ratliff KM, Hagele AM, Stecker RA, Mumford PW, Kerksick CM. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial. Nutrients. 2021;14(1):124. View Source
